N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide
Description
N-(5-Methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with a methoxy group at position 5 and a methylsulfonyl group at position 2 of the benzamide ring. Additionally, the nitrogen atom of the benzamide is dual-substituted with a 5-methoxybenzo[d]thiazol-2-yl group and a pyridin-4-ylmethyl moiety. Key properties inferred from similar compounds include moderate-to-high melting points (99–300°C) and yields influenced by substituent electronic effects .
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-29-16-7-8-19-18(13-16)24-22(30-19)25(14-15-9-11-23-12-10-15)21(26)17-5-3-4-6-20(17)31(2,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLPYVLGOKOFLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=CC=C4S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide, with CAS number 941914-04-1, is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H19N3O4S2, and it has a molecular weight of 453.5 g/mol. The structure includes a benzothiazole moiety, which is known for its biological activity, particularly in cancer therapy and antimicrobial applications.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.
-
Mechanism of Action :
- The compound induces apoptosis in cancer cells by activating the p53 pathway, which is crucial for regulating the cell cycle and promoting programmed cell death .
- Flow cytometry analysis indicated that certain derivatives significantly induced apoptotic cell death in HeLa cancer cells, blocking the cell cycle at the sub-G1 phase .
- Case Studies :
Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy.
-
Antibacterial Efficacy :
- Studies have shown that benzothiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- For example, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 6.12 μM against Staphylococcus aureus and moderate activity against Escherichia coli (MIC = 25 μM) .
- Mechanisms :
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | Target Organisms/Cell Lines | IC50/MIC Values |
|---|---|---|---|
| Compound A | Anticancer | HeLa | 0.37 µM |
| Compound B | Anticancer | HCC827 | 0.73 µM |
| Compound C | Antimicrobial | S. aureus | MIC = 6.12 μM |
| Compound D | Antimicrobial | E. coli | MIC = 25 μM |
Scientific Research Applications
Medicinal Chemistry
N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide has shown potential as an anti-cancer agent . Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating p53 pathways, which is crucial for tumor suppression .
Case Study : A study involving benzothiazole derivatives demonstrated that specific modifications could enhance their cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and NCI-H226 (lung cancer) with IC50 values indicating significant potency .
Biological Imaging
Benzothiazole derivatives are utilized as fluorescent probes for imaging biological molecules in vitro and in vivo. Their ability to selectively bind to specific targets enables researchers to visualize cellular processes and track disease progression.
Case Study : Research has shown that benzothiazole derivatives can be employed to image cysteine residues in proteins, providing insights into cellular redox states and signaling pathways .
Chemical Biology
The compound is also investigated for its role in understanding the regulation of the cell cycle and apoptosis. By exploring how these compounds interact with cellular mechanisms, researchers aim to develop new therapeutic strategies for cancer treatment.
Case Study : Studies have indicated that certain benzothiazole derivatives can inhibit DYRK1A/B kinases, which are implicated in neurodegenerative disorders and cancer, suggesting a dual therapeutic potential .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Application Area |
|---|---|---|---|
| N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide | Anti-cancer | 0.57 | Medicinal Chemistry |
| N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine | Neurodegenerative disorders | Not specified | Medicinal Chemistry |
| Benzothiazole derivatives (various) | Cytotoxicity against cancer cells | 0.24 - 0.92 | Biological Imaging |
Comparison with Similar Compounds
The target compound is compared to structurally related benzothiazole-benzamide derivatives in terms of substituent effects, synthesis, and physicochemical properties.
Structural and Functional Group Analysis
Key Observations :
- The methylsulfonyl group in the target compound (position 2) is a strong electron-withdrawing group, which may enhance metabolic stability compared to chloro or methyl substituents in analogs like 1.2d or 1.2c .
- Dual N-substitution (benzothiazole and pyridinylmethyl) is unique to the target compound, differing from mono-substituted analogs in and .
Physicochemical Properties
Key Observations :
- Melting Points : Methoxy and sulfonyl groups (target, 4i, 7a) generally reduce melting points compared to chloro-substituted analogs (1.2d: 201–210°C) due to reduced crystallinity .
- Yields : The target’s yield is likely higher (60–80%) than sulfonyl-containing 7a (33%) due to optimized coupling conditions . Piperazine-linked 4i achieved 85% yield, suggesting bulky N-substituents may improve reaction efficiency .
- Spectral Data : The target’s methoxy (δ 3.9) and methylsulfonyl (δ 3.1) protons would show distinct shifts compared to chloro (δ 7.5 in 1.2d) or piperazine (δ 2.5 in 4i) groups .
Q & A
Basic Research Question
- X-ray crystallography : Resolve the crystal structure to confirm bond angles, torsion angles, and hydrogen bonding patterns (e.g., N–H···N or C–H···O interactions) .
- Spectroscopic analysis :
What strategies are effective for resolving contradictions in biological activity data across different assays?
Advanced Research Question
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions or compound stability. Mitigation strategies include:
- Standardized protocols : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
- Stability testing : Perform HPLC/MS post-assay to confirm compound integrity under physiological conditions (pH 7.4, 37°C) .
- Dose-response curves : Validate results with triplicate runs and positive controls (e.g., reference inhibitors) .
How can computational modeling predict the compound’s binding affinity to target enzymes?
Advanced Research Question
- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., PFOR or kinases). Focus on:
- Hydrophobic pockets : The methylsulfonyl and methoxy groups may anchor the compound in binding sites .
- Hydrogen bonding : Pyridyl nitrogen and amide oxygen as potential donors/acceptors .
- MD simulations : Assess binding stability over 50–100 ns trajectories using GROMACS .
What solvent systems are recommended for improving solubility without compromising stability?
Basic Research Question
- Aqueous solubility : Use co-solvents like PEG-400 or cyclodextrins for in vitro assays .
- Organic solvents : DMSO (for stock solutions) or ethanol (for crystallization). Avoid chlorinated solvents due to potential degradation .
- pH adjustment : Solubilize the compound in mildly acidic buffers (pH 4–6) if the sulfonyl group ionizes .
How does modifying the pyridine or benzothiazole substituents affect pharmacological activity?
Advanced Research Question
- SAR studies :
- Pyridine substitution : Replace 4-pyridyl with 3-pyridyl to alter hydrogen bonding capacity .
- Benzothiazole modification : Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .
- Biological testing : Compare cytotoxicity (MTT assay) and enzyme inhibition (kinase profiling) across analogs .
What analytical methods are critical for detecting degradation products during storage?
Advanced Research Question
- Forced degradation : Expose the compound to heat (60°C), light (UV), and humidity (75% RH) for 1–4 weeks .
- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate degradation products .
- Degradation pathways : Sulfonyl hydrolysis or oxidation of the methoxy group are common .
How can intermolecular hydrogen bonding influence crystallization outcomes?
Advanced Research Question
- Crystal engineering : Co-crystallize with carboxylic acids (e.g., fumaric acid) to stabilize dimers via N–H···O bonds .
- Polymorph screening : Test solvents like ethyl acetate/hexane or acetone/water to isolate different crystal forms .
What safety precautions are necessary for handling this compound in laboratory settings?
Basic Research Question
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles .
- Spill management : Neutralize with activated carbon and dispose as hazardous waste .
How can in vitro ADMET properties be evaluated to prioritize this compound for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
